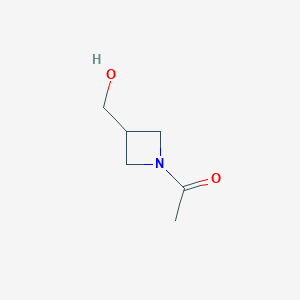

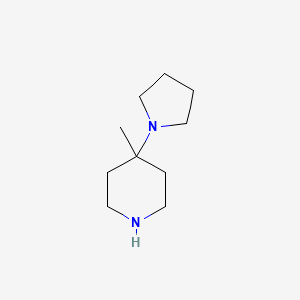

4-Methyl-4-(1-pyrrolidinyl)piperidine

Overview

Description

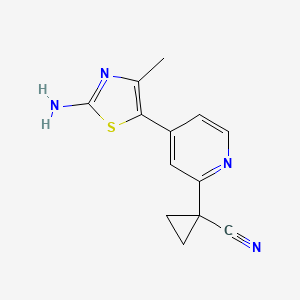

4-Methyl-4-(1-pyrrolidinyl)piperidine is a compound that belongs to the class of nitrogen heterocycles . It is used in the synthesis of various bioactive molecules and has been reported to form Hofmann type complexes . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, a new series of pyrrolidine derivatives was synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis

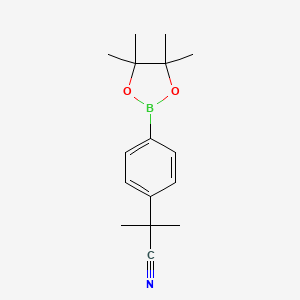

The molecular structure of 4-Methyl-4-(1-pyrrolidinyl)piperidine is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Scientific Research Applications

NMR Studies

4-Methyl-4-(1-pyrrolidinyl)piperidine has been the subject of extensive experimental and theoretical studies using nuclear magnetic resonance (NMR) spectroscopy. These studies have focused on its molecular structure and stable forms, with an emphasis on solvent effects on nuclear magnetic shielding tensors. The research has provided valuable insights into the molecular geometry and the fractions of stable conformers of the compound in different solvents (Alver, Parlak, & Bilge, 2011).

Antimycobacterial Properties

Research has led to the discovery of spiro-piperidin-4-ones, including 4-Methyl-4-(1-pyrrolidinyl)piperidine, exhibiting significant antimycobacterial properties. These compounds have shown promise in vitro and in vivo against various strains of Mycobacterium tuberculosis, indicating potential for developing new antimicrobial agents (Kumar et al., 2008).

Corrosion Inhibition

Studies on piperidine derivatives, including 4-Methyl-4-(1-pyrrolidinyl)piperidine, have revealed their potential as corrosion inhibitors. Research involving quantum chemical calculations and molecular dynamics simulations has provided insights into their adsorption and inhibition properties on the corrosion of iron (Kaya et al., 2016).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel analogues of 4-(1-Pyrrolidinyl) Piperidine have been explored for various applications, including their effects on plasma glucose levels (Mushtaq et al., 2010).

Highly Functionalized Dispiro Heterocycles

Research has been conducted on the synthesis of highly functionalized dispiro heterocycles, exploring the potential use of 4-Methyl-4-(1-pyrrolidinyl)piperidine in antimicrobial and antitubercular applications (Dandia, Jain, & Laxkar, 2013).

Parkinson-Like Neurologic Deficit in Primates

Studies have been done on the effects of a novel 4-substituted piperidine, including 4-Methyl-4-(1-pyrrolidinyl)piperidine, in causing Parkinson-like neurologic deficits in primates, contributing to neurological research (Wilkening et al., 1986).

Safety And Hazards

Future Directions

Piperidine derivatives, including 4-Methyl-4-(1-pyrrolidinyl)piperidine, continue to be a focus in drug discovery due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and biological applications of these compounds .

properties

IUPAC Name |

4-methyl-4-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-10(4-6-11-7-5-10)12-8-2-3-9-12/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZSQQMKOKWEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4-(pyrrolidin-1-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)